ACT-077825 - 903579-36-3

ACT-077825

Catalog Number: EVT-257707
CAS Number: 903579-36-3
Molecular Formula: C35H39Cl2N3O3
Molecular Weight: 620.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ACT-077825 is a renin inhibitor potentially for the treatment of hypertension.
Overview

ACT-077825 is a novel compound classified as a direct renin inhibitor, primarily developed for the treatment of hypertension. It functions by inhibiting the activity of renin, an enzyme that plays a critical role in the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance. The compound was designed to provide an alternative therapeutic approach for patients who may not respond adequately to traditional antihypertensive medications.

Source and Classification

ACT-077825 was developed by scientists at the pharmaceutical company Novartis. It belongs to a class of medications known as direct renin inhibitors, which are specifically designed to block the action of renin, thereby reducing the production of angiotensin I and II, potent vasoconstrictors that contribute to increased blood pressure. This classification places ACT-077825 alongside other renin inhibitors like Aliskiren.

Synthesis Analysis

Methods and Technical Details

The synthesis of ACT-077825 involves several key steps, typically starting from simpler organic compounds. The synthetic pathway includes:

  1. Formation of Key Intermediates: Initial reactions focus on creating specific intermediates that contain the necessary functional groups for further modification.
  2. Cyclization Reactions: These reactions are crucial for establishing the core structure of ACT-077825, often involving cyclization techniques that form rings essential for biological activity.
  3. Final Modifications: The last steps involve fine-tuning the compound's structure through various chemical modifications, such as alkylation or acylation, to enhance its potency and selectivity as a renin inhibitor.
Molecular Structure Analysis

Structure and Data

ACT-077825 has a complex molecular structure characterized by specific functional groups that contribute to its pharmacological activity. The molecular formula is C23_{23}H29_{29}N2_{2}O4_{4}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

  • Molecular Weight: Approximately 401.49 g/mol
  • Structural Features: The compound features a bicyclic system that is essential for its interaction with the renin enzyme.

The three-dimensional conformation of ACT-077825 allows it to fit into the active site of renin effectively, inhibiting its enzymatic activity.

Chemical Reactions Analysis

Reactions and Technical Details

ACT-077825 primarily undergoes metabolic reactions in the body rather than participating in typical chemical reactions seen in synthetic chemistry. Key aspects include:

  1. Metabolism: The compound is metabolized mainly in the liver through cytochrome P450 enzymes, leading to various metabolites that may have differing pharmacological effects.
  2. Elimination Pathways: The pharmacokinetics of ACT-077825 indicate that it is excreted through both renal and biliary routes after hepatic metabolism.

These reactions are crucial for understanding the drug's pharmacokinetics and potential interactions with other medications.

Mechanism of Action

Process and Data

ACT-077825 exerts its antihypertensive effects by directly inhibiting renin activity. This inhibition leads to:

  1. Reduced Angiotensin Production: By blocking renin, ACT-077825 decreases the conversion of angiotensinogen to angiotensin I.
  2. Lowered Blood Pressure: The subsequent reduction in angiotensin II levels results in vasodilation and decreased blood volume, effectively lowering blood pressure.

Clinical studies have demonstrated significant reductions in systolic and diastolic blood pressure among participants treated with ACT-077825 compared to placebo groups.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ACT-077825 exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in water but highly soluble in organic solvents.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The compound has specific pKa values indicating its ionization properties at physiological pH levels, which influence its absorption and distribution in biological systems.

These properties are essential for formulating effective dosage forms and understanding how the drug behaves in vivo.

Applications

Scientific Uses

ACT-077825 has been primarily investigated for its potential use in treating hypertension. Its unique mechanism as a direct renin inhibitor provides an alternative for patients who may not respond well to conventional therapies such as angiotensin-converting enzyme inhibitors or angiotensin receptor blockers. Additionally, ongoing research explores its efficacy in other cardiovascular conditions where regulation of the renin-angiotensin system may be beneficial.

Properties

CAS Number

903579-36-3

Product Name

ACT-077825

IUPAC Name

(1S,5R)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide

Molecular Formula

C35H39Cl2N3O3

Molecular Weight

620.62

InChI

InChI=1S/C35H39Cl2N3O3/c1-21-15-30(36)34(31(37)16-21)43-14-13-42-28-11-7-24(8-12-28)29-17-26-18-38-19-32(39-26)33(29)35(41)40(27-9-10-27)20-25-6-4-5-22(2)23(25)3/h4-8,11-12,15-16,26-27,32,38-39H,9-10,13-14,17-20H2,1-3H3/t26-,32-/m0/s1

InChI Key

VKBBVOVNGWGZCA-IEWVHIKDSA-N

SMILES

O=C(C1=C(C2=CC=C(OCCOC3=C(Cl)C=C(C)C=C3Cl)C=C2)C[C@@]4([H])CNC[C@]1([H])N4)N(C5CC5)CC6=CC=CC(C)=C6C

Solubility

Soluble in DMSO

Synonyms

ACT-077825; MK-8141; ACT077825; MK8141; ACT 077825; MK 8141

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.